7-(Trifluoromethoxy)-1H-indazole-4-carbaldehyde
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Overview
Description
7-(Trifluoromethoxy)-1H-indazole-4-carbaldehyde is a chemical compound that features a trifluoromethoxy group attached to an indazole ring, with an aldehyde functional group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the trifluoromethoxylation of functionalized pyridines and pyrimidines under mild reaction conditions . The process often involves the use of trifluoromethoxylating reagents, which facilitate the incorporation of the trifluoromethoxy group into the target molecule .
Industrial Production Methods: Industrial production of this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethoxy)-1H-indazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various halides.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(Trifluoromethoxy)-1H-indazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role in drug discovery and development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethoxy)-1H-indazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group is known to enhance the binding affinity of the compound to its target, potentially leading to increased biological activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Trifluoromethyl ethers: These compounds share the trifluoromethoxy group and exhibit similar properties in terms of reactivity and applications.
Indazole derivatives: Compounds with similar indazole structures but different substituents at various positions.
Uniqueness: 7-(Trifluoromethoxy)-1H-indazole-4-carbaldehyde is unique due to the specific combination of the trifluoromethoxy group and the aldehyde functional group on the indazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H5F3N2O2 |
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Molecular Weight |
230.14 g/mol |
IUPAC Name |
7-(trifluoromethoxy)-1H-indazole-4-carbaldehyde |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)16-7-2-1-5(4-15)6-3-13-14-8(6)7/h1-4H,(H,13,14) |
InChI Key |
ZSUGBUKFXOZKKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C=O)C=NN2)OC(F)(F)F |
Origin of Product |
United States |
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